
N-(3-Bromo-4-chlorophenyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Bromo-4-chlorophenyl)thietan-3-amine is a chemical compound characterized by the presence of a thietane ring, which is a four-membered ring containing a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-4-chlorophenyl)thietan-3-amine typically involves the reaction of 3-bromo-4-chloroaniline with a thietane precursor. One common method is the reaction of 3-bromo-4-chloroaniline with 2-chloromethylthiirane in the presence of a base such as potassium hydroxide in an aqueous medium. This reaction leads to the formation of the desired thietane ring through a thiirane-thietane rearrangement .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Bromo-4-chlorophenyl)thietan-3-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Oxidation and Reduction Reactions: The thietane ring can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Rearrangement Reactions: The compound can undergo thiirane-thietane rearrangement under specific conditions.
Common Reagents and Conditions
Bases: Potassium hydroxide is commonly used in substitution and rearrangement reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and other reduced sulfur-containing compounds.
Applications De Recherche Scientifique
N-(3-Bromo-4-chlorophenyl)thietan-3-amine has several applications in scientific research:
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(3-Bromo-4-chlorophenyl)thietan-3-amine involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and proteins, leading to potential biological effects such as inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazole: A compound with similar structural features and potential biological activities.
Thietan-3-amine hydrochloride: Another thietane-containing compound with different substituents.
Uniqueness
N-(3-Bromo-4-chlorophenyl)thietan-3-amine is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents with the thietane ring makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H9BrClNS |
|---|---|
Poids moléculaire |
278.60 g/mol |
Nom IUPAC |
N-(3-bromo-4-chlorophenyl)thietan-3-amine |
InChI |
InChI=1S/C9H9BrClNS/c10-8-3-6(1-2-9(8)11)12-7-4-13-5-7/h1-3,7,12H,4-5H2 |
Clé InChI |
WSMYJLPAHBKQGA-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1)NC2=CC(=C(C=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Difluoromethyl)-1H-pyrazol-3-yl]boronic Acid](/img/structure/B12945729.png)
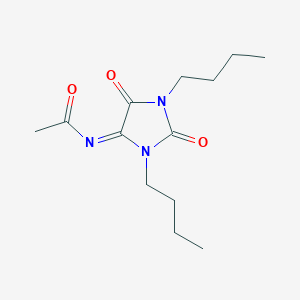
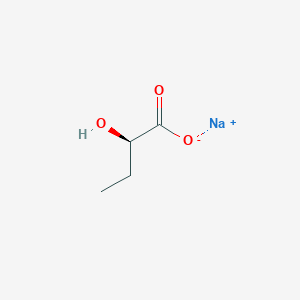
![5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine](/img/structure/B12945736.png)
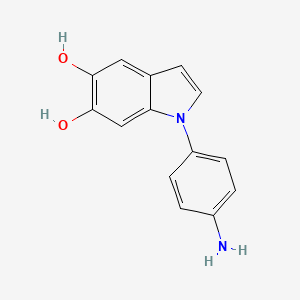
![5,6-Bis(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12945759.png)
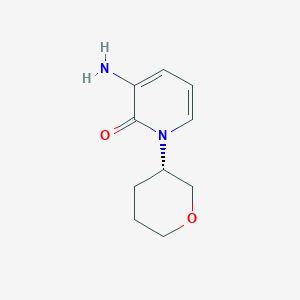
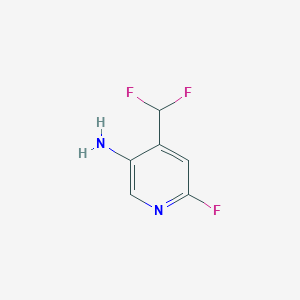

![[1,1'-Bidibenzo[b,d]thiophene]-2,2'-diamine](/img/structure/B12945783.png)




